molecular formula C23H24N2O B5742521 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone

1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B5742521
M. Wt: 344.4 g/mol
InChI Key: JJIZPBDKMMQSMH-UHFFFAOYSA-N
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Description

1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a piperazine ring substituted with a naphthalen-2-ylmethyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the naphthalen-2-ylmethyl and phenylethanone groups may enhance binding affinity and specificity. These interactions can modulate biological pathways and produce desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various research fields, making it a valuable compound for further study.

Properties

IUPAC Name

1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-23(17-19-6-2-1-3-7-19)25-14-12-24(13-15-25)18-20-10-11-21-8-4-5-9-22(21)16-20/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIZPBDKMMQSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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